N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a thiazole-based compound. Thiazole is an important heterocycle in the world of chemistry, with the ring consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular formula of this compound is C17H16N2O3S. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Research has explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, highlighting their potential as anti-inflammatory and analgesic agents. These studies involve the creation of compounds with various biological activities, indicating the broad interest in benzothiazole derivatives for therapeutic applications (Abu‐Hashem et al., 2020).
Antibacterial Agents : The design and synthesis of novel analogs featuring the benzo[d]thiazolyl moiety have been reported, with some compounds showing promising antibacterial activity. This underscores the potential of such compounds in addressing bacterial infections and the relevance of their structural optimization for enhanced biological effects (Palkar et al., 2017).
Antidopaminergic Properties : Studies on benzamide derivatives, including discussions on their synthesis and evaluation for antidopaminergic properties, offer insights into their potential use in treating psychiatric disorders. This research demonstrates the diverse pharmacological interests in compounds with benzothiazole and related structures (Högberg et al., 1990).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Evaluation : Compounds incorporating the benzo[d]thiazole structure have been evaluated for their antimicrobial and antioxidant activities, illustrating the chemical versatility and potential health benefits of such compounds. These studies highlight the ongoing interest in developing new therapeutic agents based on structural variations of benzothiazoles (Talupur et al., 2021).
Synthesis Methodologies
- Novel Synthesis Approaches : Research into novel synthesis methodologies for creating benzothiazole derivatives and related compounds emphasizes the chemical community's interest in efficient, versatile synthetic routes. These methodologies are crucial for advancing the development of compounds with potential biological and pharmacological applications (Gabriele et al., 2006).
Mechanism of Action
Target of Action
The compound, also known as N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a weakened cell wall in Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell lysis and death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding.
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the enzyme DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and eventual cell death .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-7-4-9(17-21-7)13(18)16-14-15-8-5-10(19-2)11(20-3)6-12(8)22-14/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMSLWYHDVCEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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